REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([C:10]2[N:11]([C:20]3[CH:25]=[CH:24][C:23]([S:26]([CH3:29])(=[O:28])=[O:27])=[CH:22][CH:21]=3)[CH2:12][C:13](O)([C:15]([F:18])([F:17])[F:16])[N:14]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:3]=[C:4]([C:10]2[N:11]([C:20]3[CH:25]=[CH:24][C:23]([S:26]([CH3:29])(=[O:27])=[O:28])=[CH:22][CH:21]=3)[CH:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[N:14]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9] |f:1.2|
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Name
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2-(3-fluoro-4-methoxyphenyl)-4-hydroxy-1-[4-(methylsulfonyl)phenyl]-4-(trifluoromethyl)-4,5-dihydro-1H-imidazole
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Quantity
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3.4 g
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Type
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reactant
|
Smiles
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FC=1C=C(C=CC1OC)C=1N(CC(N1)(C(F)(F)F)O)C1=CC=C(C=C1)S(=O)(=O)C
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Name
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|
Quantity
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700 mg
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Type
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reactant
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
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|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 72 hours
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Duration
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72 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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CUSTOM
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Details
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the solvent removed under reduced pressure
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Type
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DISSOLUTION
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Details
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The crude residue was redissolved in methylene chloride
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Type
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WASH
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Details
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washed with water, aqueous sodium bicarbonate and brine
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Type
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CUSTOM
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Details
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After drying
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Type
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FILTRATION
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Details
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(Na2SO4), filtration and concentration in vacuo
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Type
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CUSTOM
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Details
|
the crude mixture (3.6 g) was purified by chromatography on silica gel
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Name
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|
Type
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product
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Smiles
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FC=1C=C(C=CC1OC)C=1N(C=C(N1)C(F)(F)F)C1=CC=C(C=C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.12 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |